molecular formula C13H18ClNO3 B5314915 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride

1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride

Cat. No. B5314915
M. Wt: 271.74 g/mol
InChI Key: GNWOJMQQNLCLRD-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride, also known as MFAH, is a chemical compound that has gained significant attention in scientific research. MFAH is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase activity by MFAH has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to have potent inhibitory activity against acetylcholinesterase. It has also been shown to have good selectivity for acetylcholinesterase over butyrylcholinesterase, another enzyme that breaks down acetylcholine. 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several future directions for research on 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and neurotransmitters. Finally, further research is needed to optimize the dosing and administration of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride to maximize its therapeutic potential while minimizing toxicity.

Synthesis Methods

The synthesis of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 3-(2-furyl)acrylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain. The inhibition of acetylcholinesterase activity by 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.

properties

IUPAC Name

(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWOJMQQNLCLRD-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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